Cas no 2138211-46-6 (N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine)
![N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine structure](https://ja.kuujia.com/scimg/cas/2138211-46-6x500.png)
N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
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- 2138211-46-6
- N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine
- EN300-714064
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- インチ: 1S/C14H27N3/c1-16-9-5-13(6-10-16)17(2)11-14-7-3-12(15-14)4-8-14/h12-13,15H,3-11H2,1-2H3
- InChIKey: STGRJCFOYNWHEF-UHFFFAOYSA-N
- SMILES: N1C2CCC1(CN(C)C1CCN(C)CC1)CC2
計算された属性
- 精确分子量: 237.220497874g/mol
- 同位素质量: 237.220497874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 18.5Ų
N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714064-1.0g |
N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine |
2138211-46-6 | 1g |
$0.0 | 2023-06-06 |
N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amineに関する追加情報
Comprehensive Overview of N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine (CAS No. 2138211-46-6)
The compound N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine (CAS No. 2138211-46-6) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its complex bicyclic and piperidine-based architecture makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a bioactive scaffold due to its ability to interact with diverse biological targets, including receptors and enzymes involved in neurological and metabolic pathways.
One of the key features of N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine is its hybrid structure, which combines the rigidity of the 7-azabicyclo[2.2.1]heptane moiety with the flexibility of the piperidine ring. This combination enhances its binding affinity and selectivity, making it a valuable tool for medicinal chemists. Recent studies have highlighted its potential in addressing challenges related to central nervous system (CNS) disorders, a topic of high relevance given the growing global burden of neurological conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmaceutical applications, CAS No. 2138211-46-6 has also been investigated for its role in catalysis and material science. Its unique nitrogen-rich framework allows it to act as a ligand in transition metal complexes, which are widely used in asymmetric synthesis and green chemistry initiatives. This aligns with the current industry focus on sustainable chemical processes and the development of eco-friendly catalysts, topics frequently searched by professionals in the field.
The synthesis of N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, reflecting the broader trend toward process intensification in modern chemistry. These methods not only improve efficiency but also reduce waste, addressing the increasing demand for green chemistry solutions.
From a drug design perspective, the compound's lipophilicity and hydrogen-bonding capacity are critical parameters influencing its pharmacokinetic properties. Computational modeling and molecular docking studies have been instrumental in predicting its interactions with biological targets, a strategy that has become indispensable in contemporary drug discovery. This ties into the rising popularity of AI-driven drug discovery, a hot topic in both academic and industrial research circles.
Safety and regulatory considerations for CAS No. 2138211-46-6 are also paramount, particularly as it moves closer to preclinical evaluation. While it is not classified as a hazardous material, thorough toxicological assessments are essential to ensure its suitability for further development. This underscores the importance of compliance with global regulatory standards, a concern frequently raised by stakeholders in the pharmaceutical and chemical industries.
In summary, N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine represents a fascinating example of modern chemical innovation. Its multifaceted applications—from neurological drug candidates to sustainable catalysis—highlight its versatility and potential impact across multiple scientific disciplines. As research continues to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and medicine today.
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